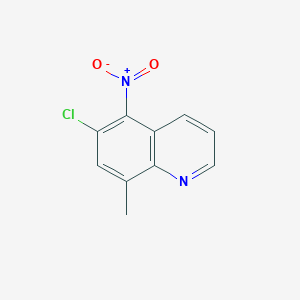

6-Chloro-8-methyl-5-nitroquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-8-methyl-5-nitroquinoline, has been a topic of interest in the field of synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 6-Chloro-8-methyl-5-nitroquinoline is characterized by a fused ring system containing a benzene ring and a pyridine ring . The molecular formula is C9H5ClN2O2, and the molecular weight is 208.605 .Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-8-methyl-5-nitroquinoline, are known for their versatile applications in industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Various synthesis protocols have been reported for the construction and functionalization of this scaffold .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Chloro-8-methyl-5-nitroquinoline has been a focal point of research due to its intriguing chemical properties and potential as a precursor in various synthetic pathways. Studies have explored its reactions and the synthesis of related compounds, highlighting the versatility of nitroquinoline derivatives in organic synthesis.

Synthesis of Quinoline Derivatives : The synthesis of various nitroquinoline derivatives, including those related to 6-chloro-8-methyl-5-nitroquinoline, demonstrates their potential as intermediates in the production of complex organic molecules. These compounds serve as key building blocks in the synthesis of a wide range of chemicals, showcasing their applicability in medicinal chemistry and materials science (Dyablo et al., 2015).

Vicarious Nucleophilic Substitution : Research into the vicarious nucleophilic substitution of hydrogen in nitroquinolines has shed light on the reactivity of these compounds, providing valuable insights into their chemical behavior. This knowledge is crucial for developing new synthetic routes and understanding the mechanisms underlying their reactions (Mąkosza et al., 1986).

Nucleophilic Displacement in Aromatic Compounds : Studies on the direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen have expanded our understanding of these reactions. This research is instrumental in the development of novel synthetic methodologies, potentially leading to the discovery of new drugs and materials (Wantulok et al., 2021).

Applications in Material Science and Catalysis

The exploration of 6-chloro-8-methyl-5-nitroquinoline and its derivatives extends beyond organic synthesis, touching upon areas such as material science and catalysis. The chemical properties of these compounds make them suitable candidates for various applications, including the development of new materials and catalysts.

Development of New Materials : The structural and chemical properties of nitroquinoline derivatives are being explored for their potential applications in creating novel materials. These materials could have unique optical, electrical, or mechanical properties, making them suitable for use in a variety of industries (Gotoh & Ishida, 2020).

Catalytic Applications : The reactivity of nitroquinoline compounds suggests their potential use as catalysts or catalyst precursors in organic synthesis. Research into their catalytic activities could lead to more efficient and selective synthetic processes, benefiting pharmaceutical manufacturing and other chemical industries (Živković et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of quinoline derivatives, such as 6-Chloro-8-methyl-5-nitroquinoline, are often bacterial DNA gyrase and type IV topoisomerase . These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid bacterial death .

Mode of Action

Quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling and unwinding of bacterial DNA, which is a crucial process in DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase and type IV topoisomerase disrupts the DNA replication and transcription processes, leading to the cessation of bacterial growth and ultimately, bacterial death

Result of Action

The result of the action of 6-Chloro-8-methyl-5-nitroquinoline is the inhibition of bacterial growth and ultimately, bacterial death due to the disruption of DNA replication and transcription . Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells

Action Environment

The action, efficacy, and stability of 6-Chloro-8-methyl-5-nitroquinoline can be influenced by various environmental factors These may include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism.

This compound, like other quinoline derivatives, holds promise in the field of antimicrobial and potentially anticancer therapy .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLDDPKYUWMGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-8-methyl-5-nitroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)